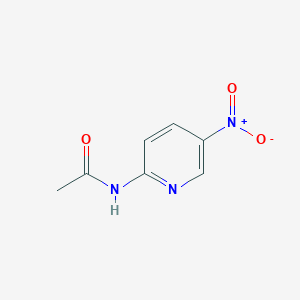
2-Acetamido-5-nitropyridine
Cat. No. B189021
Key on ui cas rn:
5093-64-1
M. Wt: 181.15 g/mol
InChI Key: XKAASKOXADTLIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05567722
Procedure details


To a N2 covered suspension of 3.0 g (21.6 mmol) of 2-amino-5-nitropyridine in 12 ml of CH2C12 was added 9.9 ml (71.2 mmol) of triethylamine followed by 0.13 g (1.1 mmol) of 4-dimethylaminopyridine. The mixture was cooled in an ice bath and there was added 5.06 ml (71.2 mmol) of acetyl chloride dropwise over 18 minutes. The ice bath was removed and after stirring at room temperature for 18 hours, the reaction mixture was diluted with CH2Cl2 and washed once with 20 ml of 1M aqueous K2CO3. The aqueous layer was separated and extracted twice with CH2Cl2. The combined organic fractions were dried over MgSO4 and concentrated in vacuo. The residue was chromatographed over silica gel (20% EtOAc: hexane) and recrystallized from CH3CN to yield 0.653 g, m.p. 196.5°-198° C. (16.7%), 0.157 g, m.p. 183°-193° C. (4.0%) and 0.057 g, m.p. 191°-196° C (1.5%) of the titled product.





Name
Yield
1.5%
Identifiers


|
REACTION_CXSMILES
|
N#N.[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][N:5]=1.C(N(CC)CC)C.[C:20](Cl)(=[O:22])[CH3:21]>CN(C)C1C=CN=CC=1>[C:20]([NH:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][N:5]=1)(=[O:22])[CH3:21]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
Step Two
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=C(C=C1)[N+](=O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
9.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
5.06 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0.13 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
after stirring at room temperature for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ice bath was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture was diluted with CH2Cl2
|
WASH
|
Type
|
WASH
|
|
Details
|
washed once with 20 ml of 1M aqueous K2CO3
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with CH2Cl2
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic fractions were dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed over silica gel (20% EtOAc: hexane)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from CH3CN
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC1=NC=C(C=C1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.057 g | |
| YIELD: PERCENTYIELD | 1.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 1.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
